molecular formula C12H8ClF3N2 B12066616 5-(4-Chlorophenyl)-3-(trifluoromethyl)pyridin-2-amine

5-(4-Chlorophenyl)-3-(trifluoromethyl)pyridin-2-amine

Cat. No.: B12066616
M. Wt: 272.65 g/mol
InChI Key: SZVGWZHZRMYLIG-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-3-(trifluoromethyl)pyridin-2-amine is a chemical compound that features a pyridine ring substituted with a 4-chlorophenyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethylation reactions, which can be achieved through radical trifluoromethylation . This process often requires specific reagents and conditions, such as the use of radical initiators and appropriate solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application, but they generally follow similar principles to those used in laboratory synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-3-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-(4-Chlorophenyl)-3-(trifluoromethyl)pyridin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-3-(trifluoromethyl)pyridin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the 4-chlorophenyl group can contribute to its overall activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-3-methylpyridin-2-amine: Similar structure but lacks the trifluoromethyl group.

    5-(4-Chlorophenyl)-3-(trifluoromethyl)pyridine: Similar structure but lacks the amine group.

Uniqueness

5-(4-Chlorophenyl)-3-(trifluoromethyl)pyridin-2-amine is unique due to the presence of both the trifluoromethyl and 4-chlorophenyl groups, which can significantly influence its chemical properties and biological activity. This combination of functional groups can enhance its stability, binding affinity, and overall effectiveness in various applications.

Properties

Molecular Formula

C12H8ClF3N2

Molecular Weight

272.65 g/mol

IUPAC Name

5-(4-chlorophenyl)-3-(trifluoromethyl)pyridin-2-amine

InChI

InChI=1S/C12H8ClF3N2/c13-9-3-1-7(2-4-9)8-5-10(12(14,15)16)11(17)18-6-8/h1-6H,(H2,17,18)

InChI Key

SZVGWZHZRMYLIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(N=C2)N)C(F)(F)F)Cl

Origin of Product

United States

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